molecular formula C17H21N5O2 B5543875 3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-epoxyisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine

3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-epoxyisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No. B5543875
M. Wt: 327.4 g/mol
InChI Key: ZHCKLRMYZMJTFU-VWUVDNNOSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, similar to the compound , often involves novel reactions under specific conditions. For instance, Tu et al. (2007) described a synthesis method involving the novel reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-one with pyridin-2-amine under microwave irradiation, showcasing a convenient operation and easily obtainable starting materials (Tu et al., 2007). Additionally, Rao et al. (2017) highlighted a Cu-catalyzed synthesis employing ethyl tertiary amines as carbon sources, which introduced a novel activation mode for these amines (Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of the imidazo[1,2-a]pyridine ring. This structure has been the subject of various studies to understand its binding modes and structural characteristics. For example, Wagman et al. (2017) focused on the synthesis, binding mode, and the efficacy of derivatives as inhibitors, which gives insights into the molecular interactions and stability of such compounds (Wagman et al., 2017).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, showcasing their reactivity and functional group compatibility. For instance, the synthesis approach by Ghaedi et al. (2015) for pyrazolo[3,4-b]pyridine products via condensation highlights the compounds' versatility in forming new chemical bonds under specific conditions (Ghaedi et al., 2015).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. While specific data on the compound may not be readily available, the general physical properties of this class of compounds can be inferred from studies like the one conducted by Nishi et al. (2010), which examined the spin-crossover Iron(II) complexes bridged by imidazole-pyridine NH...N hydrogen bonds (Nishi et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are integral to understanding imidazo[1,2-a]pyridine derivatives' applications. Studies like the one by Hamdouchi et al. (1999), which explored the antiviral activity of 2-amino-3-substituted imidazo[1,2-a]pyridines, provide valuable insights into the chemical behavior and potential biological activities of these compounds (Hamdouchi et al., 1999).

Scientific Research Applications

Synthesis and Biological Activity

  • Imidazo[1,2-a]pyridines, similar in structure to the specified compound, have been synthesized as potential antiulcer agents. However, these compounds did not show significant antisecretory activity but demonstrated good cytoprotective properties in certain models (Starrett et al., 1989).

Novel Synthesis Methods

  • A study describes the electrochemical tandem sp3 (C–H) double amination of acetophenones with pyridine ethylamines for the synthesis of 3-acyl imidazo[1,5-a]pyridines, compounds structurally similar to the specified chemical (Wang et al., 2022).
  • Another research outlines a novel reaction under microwave irradiation to synthesize imidazo[1,2-a]pyridin-2-one derivatives, again showcasing innovative synthesis methods for similar compounds (Tu et al., 2007).

Antimicrobial Applications

  • Imidazo[1,2-a]pyridine derivatives, closely related to the specified compound, have been synthesized and screened for antimicrobial activity, showing potential as bio-active molecules against various bacterial and fungal strains (Desai et al., 2012).

Green Chemistry Approaches

  • A green chemistry method has been developed for the synthesis of imidazo[1,2-a]pyridine derivatives, highlighting an environmentally friendly approach to creating compounds similar to the specified chemical (Wen et al., 2012).

Potential Anticancer Agents

  • Research has been conducted on imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents, indicating the potential therapeutic applications of compounds similar to the one (Temple et al., 1987).

Antitubercular Activity

  • A study on N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, which are structurally related, reveals their design, synthesis, and evaluation as new anti-tuberculosis agents, demonstrating the potential medical applications of these types of compounds (Li et al., 2020).

properties

IUPAC Name

[(3aR,4R,7S,7aS)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-(2-amino-3-ethylimidazo[4,5-b]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-22-15-12(20-17(22)18)5-9(6-19-15)16(23)21-7-10-11(8-21)14-4-3-13(10)24-14/h5-6,10-11,13-14H,2-4,7-8H2,1H3,(H2,18,20)/t10-,11+,13+,14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCKLRMYZMJTFU-VWUVDNNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=N2)C(=O)N3CC4C5CCC(C4C3)O5)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=N2)C(=O)N3C[C@@H]4[C@H]5CC[C@@H]([C@@H]4C3)O5)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-epoxyisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine

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